molecular formula C7H11NO2 B115066 Icofungipen CAS No. 156292-48-7

Icofungipen

Cat. No.: B115066
CAS No.: 156292-48-7
M. Wt: 141.17 g/mol
InChI Key: RKOUGZGFAYMUIO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Icofungipen has a wide range of scientific research applications, including:

Preparation Methods

Icofungipen is a synthetic derivative of the naturally occurring amino acid cispentacin. The synthetic route involves the reaction of diester with methyl-(triphenyl)phosphonium bromide and t-BuOK in THF to produce 4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester. This intermediate is then hydrolyzed with KOH in THF/water to yield the corresponding free acid . Industrial production methods are not extensively documented, but the synthetic route described provides a basis for large-scale synthesis.

Chemical Reactions Analysis

Icofungipen undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of icofungipen is based on the inhibition of isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in fungi. By inhibiting this enzyme, this compound disrupts protein biosynthesis, leading to the accumulation of incomplete proteins and ultimately causing cell death. The compound actively accumulates in yeast cells, ensuring effective intracellular concentrations at the target site .

Comparison with Similar Compounds

Icofungipen is unique among antifungal agents due to its beta-amino acid structure and its specific mechanism of action. Similar compounds include:

    Cispentacin: Another beta-amino acid with antifungal properties.

    Sinefungin: An antifungal agent that also targets amino acid metabolism.

    Azoles: A class of antifungal agents that inhibit ergosterol biosynthesis.

Compared to these compounds, this compound offers a novel mechanism of action and has shown efficacy against azole-resistant strains of Candida .

Properties

IUPAC Name

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUGZGFAYMUIO-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173515
Record name Icofungipen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198022-65-0
Record name Icofungipen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icofungipen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOFUNGIPEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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